molecular formula C9H11NO B15277512 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B15277512
M. Wt: 149.19 g/mol
InChI Key: MNGIUMZVCJGJCZ-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a furan ring fused to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of furan-2-carboxaldehyde with 1,3-diaminopropane in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol
  • 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one

Uniqueness

5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its combination of a furan ring with a tetrahydropyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

5-(furan-2-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C9H11NO/c1-3-8(7-10-5-1)9-4-2-6-11-9/h2-4,6,10H,1,5,7H2

InChI Key

MNGIUMZVCJGJCZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C2=CC=CO2

Origin of Product

United States

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